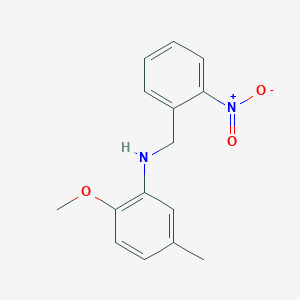
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine, also known as MNA, is a chemical compound that has been widely studied for its potential use in scientific research. MNA is a derivative of the natural compound dopamine and has been shown to have a variety of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine is not fully understood, but it is thought to involve its interaction with dopamine receptors in the brain. (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has been shown to bind selectively to dopamine receptors and modulate their activity, leading to changes in neurotransmitter release and neuronal signaling.
Biochemical and Physiological Effects:
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has a variety of interesting biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to increased locomotor activity and reward-seeking behavior in animal models. (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has also been shown to have neuroprotective effects, reducing the oxidative stress and inflammation associated with neurodegenerative disorders such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has several advantages as a research tool, including its high selectivity for dopamine receptors, its ability to emit fluorescence upon excitation, and its neuroprotective effects. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several areas of future research that could be explored with (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine. One area of interest is the development of more selective and potent dopamine receptor ligands based on the structure of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine. Another area of interest is the use of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine as a tool for studying the role of dopamine receptors in addiction and other neuropsychiatric disorders. Finally, the potential therapeutic effects of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine in neurodegenerative disorders such as Parkinson's disease warrant further investigation.
Synthesis Methods
The synthesis of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine involves the reaction of 2-methoxy-5-methylphenylamine with 2-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine as a yellow solid with a melting point of 119-121°C. The purity and yield of the product can be improved through recrystallization and purification using chromatography techniques.
Scientific Research Applications
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a fluorescent probe for imaging dopamine receptors in the brain. (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has been shown to bind selectively to dopamine receptors and emit fluorescence upon excitation, making it a useful tool for studying the distribution and function of dopamine receptors in vivo.
(2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has also been studied for its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. (2-methoxy-5-methylphenyl)(2-nitrobenzyl)amine has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may have potential as a therapeutic agent for the treatment of this condition.
properties
IUPAC Name |
2-methoxy-5-methyl-N-[(2-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-7-8-15(20-2)13(9-11)16-10-12-5-3-4-6-14(12)17(18)19/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSPQFQVPGHGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(2-nitrobenzyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)


![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)
![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)

![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5714006.png)
![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)
![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)
![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)
![methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)